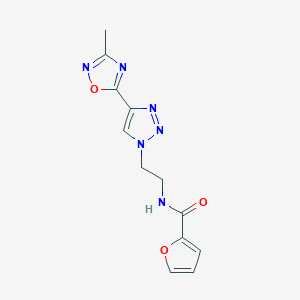
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound. Structurally, it features an intricate assembly of five heterocyclic rings. Such intricate designs often suggest a compound with notable specificity and potential for various bioactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis involves a multi-step reaction sequence:
Formation of 3-methyl-1,2,4-oxadiazole: : The initial step involves the preparation of the 3-methyl-1,2,4-oxadiazole ring using suitable starting materials like methyl hydrazine and carboxylic acids, catalyzed under mild acidic conditions.
Triazole Ring Synthesis: : The azide-alkyne cycloaddition is employed to form the 1H-1,2,3-triazole ring. This 'click' chemistry reaction is favored for its high yield and minimal by-products.
Linking via Ethylene Bridge: : The subsequent connection involves a condensation reaction to link the oxadiazole and triazole rings through an ethylene bridge.
Attachment to Furan-2-carboxamide:
Industrial Production Methods: Industrially, such a synthesis is scaled using continuous flow chemistry techniques to ensure high throughput, reproducibility, and safety. Advanced reactors and inline analysis methods are employed to maintain reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : It undergoes oxidation typically at the triazole ring, where agents like hydrogen peroxide can form corresponding oxides.
Reduction: : Reduction may occur at the oxadiazole ring, converting it to its hydroxy or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: : Substitution reactions, especially nucleophilic, may occur at the furan ring.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid under mild acidic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride in aprotic solvents.
Substitution: : Halogenation followed by nucleophilic attack using halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols.
Major Products:
Oxides from oxidation reactions.
Amines or alcohols from reduction reactions.
Various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide has a broad range of applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Functions as a ligand in binding studies, particularly involving proteins and enzymes.
Medicine: : Explored for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to disrupt biological pathways.
Industry: : Employed in the development of advanced materials, particularly in polymer science for enhancing mechanical properties.
Mechanism of Action
The mechanism through which N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide exerts its effects involves several molecular pathways:
Molecular Targets: : This compound can target enzymes involved in DNA replication or protein synthesis, disrupting cell growth.
Pathways Involved: : Inhibits key enzymes in metabolic pathways, leading to cell death in microorganisms or cancer cells.
Comparison with Similar Compounds
Compared to other compounds such as:
N-(2-(4-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide
N-(2-(4-(3-methyl-1,2,4-oxadiazol-3-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide stands out for its unique combination of heterocyclic rings and its versatility in bioactivity, making it more efficient in certain pharmaceutical applications.
Properties
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-8-14-12(21-16-8)9-7-18(17-15-9)5-4-13-11(19)10-3-2-6-20-10/h2-3,6-7H,4-5H2,1H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYVFTSWZQJHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2567579.png)
![(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid](/img/structure/B2567581.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2567583.png)
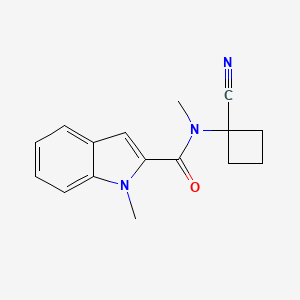

![2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2567589.png)
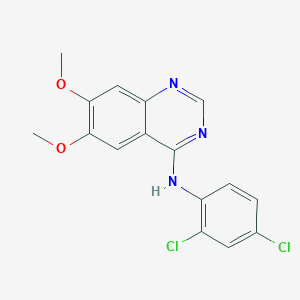
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2567591.png)
![6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567593.png)
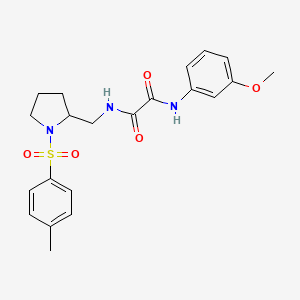
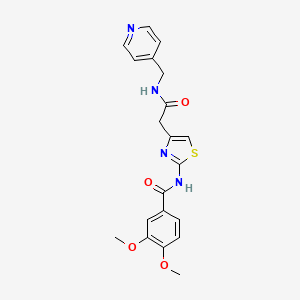
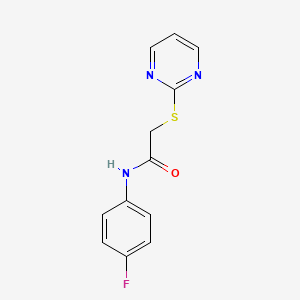
![8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2567598.png)
![ethyl 4-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2567601.png)
